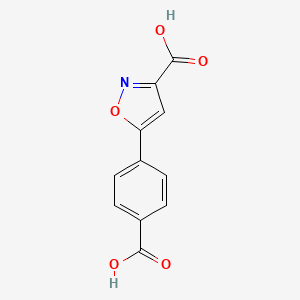

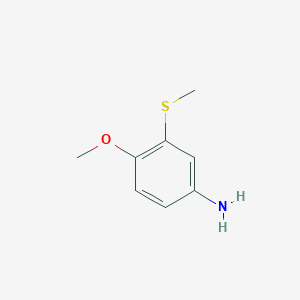

![molecular formula C15H22N2O5 B2603443 methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182360-15-2](/img/structure/B2603443.png)

methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a type of cyclic amine, and an oxazole ring, which is a type of aromatic heterocycle .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the data I found .Scientific Research Applications

Enantioselective Synthesis

Methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate is involved in enantioselective synthesis processes. For instance, Magata et al. (2017) describe its use in synthesizing oxazole subunits with high optical purity, using Pd-catalyzed amide coupling and bromination of enamides, which is significant in macrocyclic azole peptide synthesis (Magata et al., 2017).

Divergent and Solvent Dependent Reactions

Rossi et al. (2007) demonstrate the compound's role in divergent and solvent-dependent reactions, leading to the synthesis of various organic compounds like pyridazines and amino-pyrroles, indicating its versatility in organic synthesis (Rossi et al., 2007).

Facile Synthesis in Marine Alkaloid Analogues

Carbone et al. (2013) employed the compound in the facile synthesis of deaza-analogues of the bisindole marine alkaloid topsentin. This synthesis showcases its utility in creating complex molecular structures, potentially important for pharmaceutical research (Carbone et al., 2013).

Role in Asymmetric Catalysis

In the field of asymmetric catalysis, Terakado and Oriyama (2006) discuss the use of related compounds in catalytic asymmetric acylation of alcohols, demonstrating its significance in creating enantiomerically enriched products, a crucial aspect in the synthesis of natural products and pharmaceuticals (Terakado & Oriyama, 2006).

Interaction in Organic Synthesis

Shablykin et al. (2016) explore its interactions in organic synthesis, specifically in creating derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate, demonstrating its role in the synthesis of biologically relevant compounds (Shablykin et al., 2016).

Hydroformylation Processes

The compound's application extends to hydroformylation processes as well, as shown in research by Kollár and Sándor (1993), where its derivatives are used in transition-metal-catalyzed reactions, important for industrial applications (Kollár & Sándor, 1993).

Synthesis of Antilipidemic Agents

Ohno et al. (1999) demonstrate the synthesis of optical isomers of a compound involving this moiety, highlighting its potential in the development of new antilipidemic agents (Ohno et al., 1999).

Mechanism of Action

properties

IUPAC Name |

methyl 5-methyl-2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-9-11(13(18)20-5)16-12(21-9)10-7-6-8-17(10)14(19)22-15(2,3)4/h10H,6-8H2,1-5H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUOTTCUSYKCDP-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2CCCN2C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2603361.png)

![8-[2-(3,5-Dimethylpiperidyl)ethyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2603373.png)

![5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603374.png)

![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603375.png)

![N-(1-cyanocyclobutyl)-1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2603377.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2603378.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide](/img/structure/B2603380.png)

![Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate](/img/structure/B2603383.png)